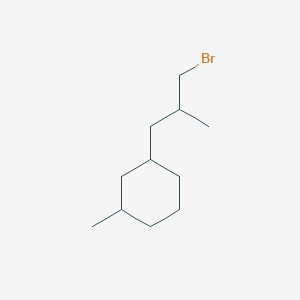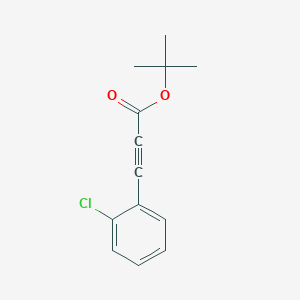
(2-Chlorophenyl)-2-propynoic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)-2-propynoic acid tert-butyl ester is an organic compound with a unique structure that combines a chlorinated phenyl ring with a propynoic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)-2-propynoic acid tert-butyl ester typically involves the esterification of (2-Chlorophenyl)-2-propynoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)-2-propynoic acid tert-butyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (2-Chlorophenyl)-2-propynoic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium carbonate.
Major Products Formed
Hydrolysis: (2-Chlorophenyl)-2-propynoic acid and tert-butyl alcohol.
Reduction: (2-Chlorophenyl)-2-propynol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)-2-propynoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)-2-propynoic acid tert-butyl ester depends on the specific application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent. Substitution reactions involve the displacement of the chlorine atom by a nucleophile, forming a new carbon-nucleophile bond.
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)-2-propynoic acid tert-butyl ester: Similar structure but with a bromine atom instead of chlorine.
(2-Chlorophenyl)-2-propynoic acid methyl ester: Similar structure but with a methyl ester group instead of tert-butyl.
(2-Chlorophenyl)-2-propynoic acid ethyl ester: Similar structure but with an ethyl ester group instead of tert-butyl.
Uniqueness
(2-Chlorophenyl)-2-propynoic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. The chlorine atom on the phenyl ring also offers opportunities for further functionalization through substitution reactions.
Properties
Molecular Formula |
C13H13ClO2 |
|---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
tert-butyl 3-(2-chlorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C13H13ClO2/c1-13(2,3)16-12(15)9-8-10-6-4-5-7-11(10)14/h4-7H,1-3H3 |
InChI Key |
CJBOOFGKFICZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




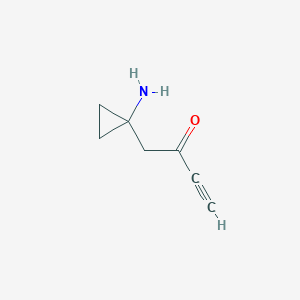


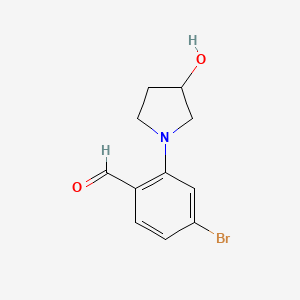

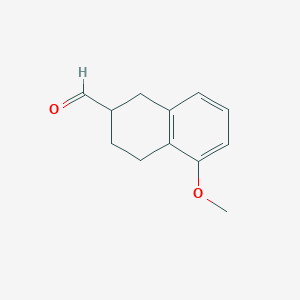
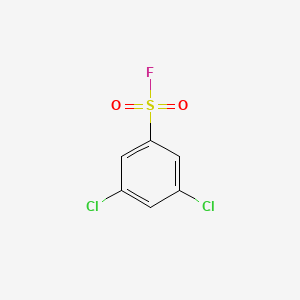
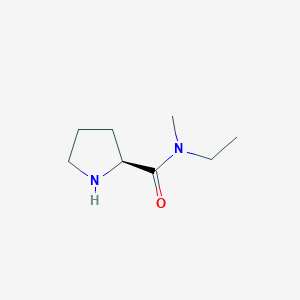
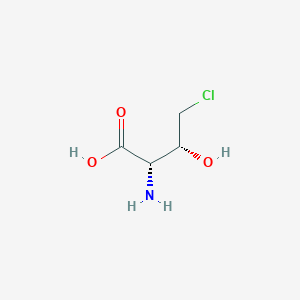
![Methyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15253984.png)
![4-[(2-Chloro-4-fluorobenzyl)amino]butanoic acid](/img/structure/B15254007.png)
